molecular formula C21H25NO3S B12594755 Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- CAS No. 644980-56-3

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl-

Cat. No.: B12594755
CAS No.: 644980-56-3
M. Wt: 371.5 g/mol
InChI Key: VRDDASMMGISCML-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is a complex organic compound that belongs to the class of benzenesulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of benzenesulfonyl chloride with amines. For the specific compound , the synthetic route may involve the following steps:

    Formation of the Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with a suitable amine to form the intermediate benzenesulfonamide.

    Cyclopentylation: The intermediate is then reacted with cyclopentylamine under controlled conditions to introduce the cyclopentyl group.

    Dimethylbenzoylation: Finally, the compound is subjected to a Friedel-Crafts acylation reaction with 3,5-dimethylbenzoyl chloride to introduce the dimethylbenzoyl group.

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfonic acids and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzenesulfonamide derivatives.

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in tissues. By inhibiting these enzymes, the compound can disrupt cellular processes in cancer cells and bacteria, leading to their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methyl- is unique due to its specific structural features, which confer high selectivity and potency as an enzyme inhibitor. Its cyclopentyl and dimethylbenzoyl groups enhance its binding affinity and specificity towards target enzymes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

644980-56-3

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[1-(3,5-dimethylbenzoyl)cyclopentyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C21H25NO3S/c1-15-6-8-19(9-7-15)26(24,25)22-21(10-4-5-11-21)20(23)18-13-16(2)12-17(3)14-18/h6-9,12-14,22H,4-5,10-11H2,1-3H3

InChI Key

VRDDASMMGISCML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2(CCCC2)C(=O)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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